tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate is a complex organic compound that features a combination of pyridine, thiazole, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a difluoromethoxy group through nucleophilic substitution reactions.
Thiazole Ring Construction: The thiazole ring is synthesized via cyclization reactions involving appropriate thioamide and halogenated precursors.
Carbamate Formation: The final step involves the reaction of the thiazole-pyridine intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the employment of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The difluoromethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
The compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate is unique due to the presence of both difluoromethoxy and thiazole groups, which are less common in similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3S/c1-9-13(21(5)15(22)24-16(2,3)4)25-12(20-9)10-6-11(8-19-7-10)23-14(17)18/h6-8,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSXGQARLNWKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CN=C2)OC(F)F)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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